molecular formula C14H25ClN2O4 B6295119 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2388515-38-4

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B6295119
CAS No.: 2388515-38-4
M. Wt: 320.81 g/mol
InChI Key: UZRMVJSUBNUHIC-UHFFFAOYSA-N
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Description

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decane-3-carboxylic acid hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The synthetic route often starts with the preparation of the spirocyclic intermediate, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The final step involves the conversion to the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The Boc group can be removed under physiological conditions, revealing the active amine functionality that can participate in further biochemical interactions.

Comparison with Similar Compounds

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:

    8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid: This compound has an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological activity.

    8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid: The position of the carboxylic acid group is different, which can affect its interaction with molecular targets.

    1-[(Tert-butoxy)carbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid: This compound has a similar structure but with different functional groups, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both Boc and carboxylic acid functionalities, which provide versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(11(17)18)15-9-14;/h10,15H,4-9H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRMVJSUBNUHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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